2-(tert-Butoxycarbonyl)-6-methyl-2,3,4,9-tetrahydro-1h-beta-carboline-1-carboxylic acid
Overview
Description
2-(tert-Butoxycarbonyl)-6-methyl-2,3,4,9-tetrahydro-1h-beta-carboline-1-carboxylic acid is a useful research compound. Its molecular formula is C18H22N2O4 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
The Boc group is a common protecting group for amines in organic synthesis . It’s used to prevent the amine group from reacting when other parts of the molecule are being modified.
Mode of action
The Boc group can be added to an amine through a reaction with di-tert-butyl dicarbonate . It can be removed (deprotected) using a strong acid such as trifluoroacetic acid (TFA) .
Biochemical pathways
The addition and removal of the Boc group are key steps in the synthesis of many complex organic molecules, including peptides .
Result of action
The addition of a Boc group can make an amine less reactive, allowing other reactions to be carried out on the molecule. Its removal then frees the amine to react .
Action environment
The addition and removal of the Boc group are typically carried out in a laboratory setting. Factors such as temperature, solvent, and the presence of other functional groups on the molecule can influence the efficiency of these reactions .
Biological Activity
2-(tert-Butoxycarbonyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid (commonly referred to as THβC) is a derivative of the beta-carboline family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a tetrahydro-beta-carboline core, which is significant for its interaction with various biological targets.
Antimicrobial Activity
Research has shown that beta-carboline derivatives exhibit antimicrobial properties. In particular, studies have reported that certain THβC compounds demonstrate significant activity against various pathogens. For instance, one study indicated that beta-carbolines could inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease. The compound exhibited an IC50 value of 14.9 µM against the epimastigote form and EC50 values of 45 µM and 33 µM against trypomastigote and amastigote forms respectively .
Anticancer Properties
Beta-carbolines are also recognized for their anticancer potential. A variety of studies have documented the cytotoxic effects of THβCs on different cancer cell lines. For example:
- Eudistomin K has shown antitumor activity against leukemic cell lines L1210 and L5178Y.
- Other derivatives have been tested against human adenocarcinoma cell lines, demonstrating promising results in inhibiting tumor growth .
Neuroprotective Effects
Some beta-carboline derivatives are noted for their neuroprotective properties. Research indicates that they may exert protective effects in neurodegenerative conditions by modulating neurotransmitter systems and reducing oxidative stress. The exact mechanisms are still under investigation but suggest a potential role in treating disorders like Alzheimer's and Parkinson's disease.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many beta-carbolines act as inhibitors of specific enzymes involved in metabolic pathways crucial for pathogen survival or cancer cell proliferation.
- Receptor Modulation : They may interact with neurotransmitter receptors (e.g., GABA receptors), influencing neuronal excitability and signaling pathways.
- Oxidative Stress Reduction : These compounds often possess antioxidant properties that help mitigate cellular damage caused by reactive oxygen species.
Study 1: Trypanocidal Activity
A study evaluated the trypanocidal effects of various beta-carboline derivatives, including THβCs. The findings indicated that certain derivatives had a selective index significantly higher for T. cruzi than for mammalian cells, suggesting their potential as safe therapeutic agents .
Study 2: Antitumor Activity
In vitro studies assessing the anticancer effects of THβCs revealed that these compounds could induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Summary Table of Biological Activities
Properties
IUPAC Name |
6-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-10-5-6-13-12(9-10)11-7-8-20(17(23)24-18(2,3)4)15(16(21)22)14(11)19-13/h5-6,9,15,19H,7-8H2,1-4H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBRPWFRRBRPQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCN(C3C(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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